2,3-Diphenyl-1,3-thiazol-3-ium-4-olate
Description
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate is a zwitterionic heterocyclic compound featuring a thiazole core substituted with phenyl groups at positions 2 and 2. The "-ium-olate" suffix indicates a delocalized charge system, where the thiazole ring exists in a zwitterionic state with a positive charge on the nitrogen and a negative charge on the oxygen atom at position 3.
Properties
CAS No. |
13288-67-0 |
|---|---|
Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2,3-diphenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H11NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
POJOFFRVSYSQLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=S=CC(=O)N2C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=S=CC(=O)N2C3=CC=CC=C3 |
Synonyms |
2,3-Diphenylthiazol-3-ium-4-olate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Thiazinones and Thiazepanones
Key Compounds :
- 2,3-Diaryl-2,3-dihydro-4H-1,3-thiazin-4-ones
- 2,3-Diaryl-1,3-thiazepan-4-ones
Thiazinones and thiazepanones exhibit antifungal properties, with some derivatives outperforming fluconazole in efficacy. The zwitterionic nature of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate may enhance solubility or target binding, though experimental data is lacking .
Other Diphenyl-Containing Compounds
1,3-Diphenyl-1,3-propanedione
- Structure : A diketone with phenyl groups at positions 1 and 3.
- Applications : Used in electron transfer studies, particularly in radical-anion chain mechanisms relevant to prostaglandin endoperoxide models .
- Contrast : Unlike the thiazole derivative, this compound lacks heteroatoms and exhibits distinct reactivity in redox processes.
Dimers of 1,3-Diphenyl-1,3-butadiene and 1,3-Diphenyl-1,3-butyne
- Examples : 4-trans-Styryl-1,3,4-triphenylcyclohexene (dimer I) and stereoisomeric dimer II .
- Synthesis : Formed via dehydration of diols (e.g., 2,4-diphenyl-3-buten-2-ol) .
- Contrast : These dimers are hydrocarbon-based with conjugated π-systems, lacking the heterocyclic or zwitterionic features of the target compound.
Functional Comparison Table
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